molecular formula C19H21N3 B023298 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile CAS No. 968-86-5

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

Cat. No. B023298
CAS RN: 968-86-5
M. Wt: 291.4 g/mol
InChI Key: AYYPQRMTCMCFSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile involves several procedures, including the replacement of cyano groups and the introduction of phenyl groups via phenylmagnesium bromide. This method has been explored in the context of creating compounds for evaluation as central nervous system depressants (Maddox, Godefroi, & Parcell, 1965). Further synthesis efforts have aimed at enhancing anti-acetylcholinesterase activity through structural modifications, indicating the chemical's potential for pharmaceutical applications (Sugimoto et al., 1992).

Molecular Structure Analysis

Detailed molecular structure analysis has been conducted using X-ray diffraction, revealing the compound's crystal structure and enabling a deeper understanding of its chemical behavior. These studies provide insights into the molecular geometry and electron distribution, crucial for predicting the compound's reactivity and interactions with other molecules (Okasha et al., 2022).

Chemical Reactions and Properties

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile undergoes various chemical reactions, leading to the synthesis of derivatives with potential antibacterial activities and other biological effects. The compound's ability to participate in reactions under mild conditions highlights its versatility and applicability in medicinal chemistry (Vinoth, Vadivel, & Lalitha, 2021).

Physical Properties Analysis

The physical properties of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, such as melting points, solubility, and crystal structure, have been explored to understand its behavior in different environments. These characteristics are essential for the compound's application in drug formulation and other areas (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are critical for the development of therapeutic agents. Studies on 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile have shown promising results in terms of its potential as a ligand for biological receptors, underscoring its significance in pharmaceutical research (Maier & Wünsch, 2002).

Scientific Research Applications

  • Synthesis of Pharmaceuticals : Rodríguez-Franco and Fernández-Bachiller (2002) demonstrated the first synthesis of 1-benzyl-4-(chloromethyl)piperidine, which is a precursor in the synthesis of potential pharmaceuticals (Rodríguez-Franco & Fernández-Bachiller, 2002).

  • Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990, 1992) indicated that 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives exhibit potent anti-acetylcholinesterase activity, making them promising candidates as antidementia agents (Sugimoto et al., 1990); (Sugimoto et al., 1992).

  • Fluorescent pH-Responsive Applications : A 2019 study by Horak et al. found that fluorescent pH-responsive aminated benzimidazo[1,2-a]quinoline-6-carbonitriles have potential uses in pH sensing materials and as H+ fluoroionophores in bulk optode membranes (Horak et al., 2019).

  • Antimicrobial Activity : Research conducted by Bhat and Begum (2021) showed that pyrimidine carbonitrile derivatives, including 4-amino-6-[2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidine-5-carbonitrile, could induce bacterial cell membrane rupture and disintegration, suggesting potential antimicrobial applications (Bhat & Begum, 2021).

  • Potential in Cancer Therapy : In 2019, Ahagh et al. found that certain synthesized spiro compounds, including 1'-benzyl-3,4-dihydrospiro[[2]benzopyran-1,4'-piperidine]-3-carbonitrile, exhibit cytotoxic activity against colorectal cancer cells, indicating their potential as chemotherapeutic agents (Ahagh et al., 2019).

  • CNS Receptor Affinity : A study by Maier and Wünsch (2002) reported that certain synthesized compounds, including 1'-benzyl-3,4-dihydrospiro compounds, show higher affinity for sigma(1) receptors over sigma(2) receptors, suggesting applications in targeting central nervous system receptors (Maier & Wünsch, 2002).

Safety And Hazards

This compound is considered hazardous. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

Future Directions

Given its use as a precursor in the synthesis of fentanyl and its analogues, there are ongoing efforts to place such precursors under international control to prevent their diversion from licit industry and to seize illicit shipments of these chemicals .

properties

IUPAC Name

4-anilino-1-benzylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYPQRMTCMCFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242513
Record name 4-Anilino-1-benzylpiperidine-4-carbonitrile
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Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Anilino-1-benzylpiperidine-4-carbonitrile

CAS RN

968-86-5
Record name 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 4-Anilino-1-benzylpiperidine-4-carbonitrile
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Record name 4-Anilino-1-benzylpiperidine-4-carbonitrile
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Record name 4-anilino-1-benzylpiperidine-4-carbonitrile
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Record name 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

1-Phenylmethyl-4-piperidinone (20.00 g, 0.106 mol), KCN (9.60 g, 0.147 mol), and aniline (13.60 g, 0.146 mol) in 180 mL isopropanol were cooled in an ice bath. Acetic acid (20 mL) was added dropwise and the addition funnel was rinsed with 20 mL isopropanol. The solution was heated at reflux for 4 h. The mixture was allowed to cool to room temperature and poured over an ice (120 g)/concentrated ammonium hydroxide (80 mL) mixture. The aqueous solution was extracted three times with chloroform. The organic layer was washed with brine. The organic solution was dried with MgSO4, filtered, and the volatiles were evaporated. The residue was recrystallized from isopropanol to provide 24.04 g of a white solid in a 78% yield. mp 145-147° C.; 1H NMR (CDCl3) δ 7.35-7.23 (m, 6H), 6.93-6.90 (m, 4H), 3.65, (br s, 1H), 3.56 (br s, 2H), 2.81 (br d, 2H, J=11.91 Hz), 2.46 (t, 2H, J=10.30 Hz), 2.33 (d, 2H, J=13.28 Hz), 1.93 (t, 2H, J=10.30 Hz); 13C NMR (CDCl3) δ 143.4, 138.1, 129.4, 129.1, 128.5, 127.4, 62.7, 53.2, 49.4, 36.2.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyl-4-oxo-piperidine (226.8 g, 1.2 mol) and phenylamine (111.6 g, 1.2 mol) in acetic acid (1000 mL) was added dropwise the solution of potassium cyanide (117 g, 1.8 mol) in water (200 mL). The reaction mixture was stirred at 25° C. for 24 h and then poured into ice-water. The mixture was basified with ammonium hydroxide and extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under reduced pressure to give crude benzyl-4-phenylamino-piperidine-4-carbonitrile (255.36 g, 73.1%), which was used directly in the next step. 1H NMR (300 MHz, CDCl3) δ 7.22-7.36 (m, 7H), 6.90-6.94 (m, 3H), 3.65 (br s, 1H), 3.58 (s, 2H), 2.74-2.86 (m, 2H), 2.44-2.52 (m, 2H), 2.32-2.37 (m, 2H), 1.92-2.00 (m, 2H).
Quantity
226.8 g
Type
reactant
Reaction Step One
Quantity
111.6 g
Type
reactant
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VB Journigan, C Mésangeau, N Vyas… - Journal of medicinal …, 2014 - ACS Publications
Neuropeptide FF1 and FF2 receptors (NPFF1-R and NPFF2-R), and their endogenous ligand NPFF, are one of only several systems responsible for mediating opioid-induced …
Number of citations: 31 pubs.acs.org
X Miao, L Xing, M Guo, H Zhang, S Liu, S Yin… - Bioorganic …, 2020 - Elsevier
Aiming to develop novel Type-I 1/2 inhibitors of ALK to overcome extensive resistance mutations, especially the L1196M mutation surrounding the ATP pocket, two series of 2-…
Number of citations: 7 www.sciencedirect.com
JV Mankus - 2012 - egrove.olemiss.edu
Neuropeptide FF is an endogenous RF-amide with two receptor subtypes originally described as having anti-opioid characteristics. While peptide work helped to elucidate key features …
Number of citations: 2 egrove.olemiss.edu
M Nagl, D Moennich, N Rosier, H Schihada, A Sirbu… - bioRxiv, 2023 - biorxiv.org
The family of dopamine D 2 -like receptors represent an interesting target for a variety of neurological diseases, eg Parkinson's disease (PD), addiction or schizophrenia. In this study we …
Number of citations: 1 www.biorxiv.org
M Nagl, D Moennich, N Rosier, H Schihada… - …, 2023 - Wiley Online Library
The family of dopamine D2‐like receptors represent an interesting target for a variety of neurological diseases, eg Parkinson's disease (PD), addiction or schizophrenia. In this study we …
AJ Walz, FL Hsu - Tetrahedron letters, 2014 - Elsevier
Two spirodiaza intermediates have been made and employed in the synthesis of 4-anilinopiperidine methyl esters. These intermediates can be utilized in the production of commercial …
Number of citations: 18 www.sciencedirect.com

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